Enhanced Lipophilicity (XLogP3) versus Unsubstituted Triphenoxy Analog
The computed XLogP3 of the target compound is 14.3, indicating extreme lipophilicity [1]. In contrast, the unsubstituted parent 2,4,6-triphenoxy-1,3,5-triazine (CAS 1919-48-8) has a computed XLogP3 of approximately 5.2 [2]. This difference of over 9 log units demonstrates that the 2-ethylhexyloxy chains dramatically enhance solubility in nonpolar organic solvents and compatibility with hydrophobic polymer matrices, a critical factor for applications in coatings, organic electronics, and solvent-based formulations.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 14.3 |
| Comparator Or Baseline | 2,4,6-Triphenoxy-1,3,5-triazine: XLogP3 ~5.2 |
| Quantified Difference | Δ XLogP3 ≈ +9.1 |
| Conditions | Computed by XLogP3 algorithm (PubChem 2021.05.07) |
Why This Matters
A 9-log-unit increase in lipophilicity directly translates to superior solubility in nonpolar media, enabling higher loading concentrations without phase separation in organic coatings and polymer composites.
- [1] PubChem Compound Summary for CID 11136224, 1,3,5-Triazine, 2,4,6-tris[4-[(2-ethylhexyl)oxy]phenyl]-. National Center for Biotechnology Information (2024). View Source
- [2] PubChem Compound Summary for CID 76412, 2,4,6-Triphenoxy-1,3,5-triazine. National Center for Biotechnology Information (2024). View Source
